Technical Monograph: Physicochemical Profiling and Bioanalytical Characterization of 1-(2,4-Dichlorophenyl)piperazine
Technical Monograph: Physicochemical Profiling and Bioanalytical Characterization of 1-(2,4-Dichlorophenyl)piperazine
The following technical guide details the physicochemical, synthetic, and bioanalytical profile of 1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP) .
Executive Summary
1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP) is a substituted phenylpiperazine structurally isomeric to the pharmacologically critical 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), a key metabolite of aripiprazole and cariprazine. While less prominent as a direct therapeutic agent, 2,4-DCPP serves as a vital chemical probe for serotonin (5-HT) receptor selectivity and acts as a significant positional isomer impurity in the synthesis of piperazine-based antipsychotics.
This guide provides a rigorous breakdown of its molecular architecture, synthesis, and analytical detection, emphasizing the differentiation from its 2,3-dichloro isomer.
Part 1: Molecular Architecture & Physicochemical Constants
The pharmacophore of 2,4-DCPP consists of a piperazine ring attached to a phenyl group substituted with chlorine atoms at the ortho and para positions. This specific substitution pattern significantly alters its electronic distribution and steric profile compared to the ortho-meta (2,3) or meta (3/mCPP) analogs, influencing both receptor binding affinity and chromatographic retention.
Table 1: Physicochemical Constants[2]
| Property | Value | Context/Notes |
| CAS Registry Number | 1013-78-1 | Distinct from 2,3-DCPP (41202-77-1) |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | |
| Molecular Weight | 231.12 g/mol | Monoisotopic Mass: 230.04 Da |
| Physical State | Viscous Liquid / Low-melting Solid | Often supplied as HCl salt (Solid) |
| Boiling Point | ~125–130 °C @ 0.2 Torr | High vacuum required for distillation |
| Density | 1.27 ± 0.06 g/cm³ | Predicted at 20 °C |
| pKa (Conjugate Acid) | 8.71 ± 0.10 | Basic secondary amine (N4) |
| LogP (Octanol/Water) | 2.6 – 2.9 | Moderately lipophilic; crosses BBB |
| Solubility | DMSO, Methanol, DCM | Low water solubility (Free Base) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Secondary amine acts as donor |
Part 2: Synthetic Routes & Impurity Logic
Understanding the synthesis of 2,4-DCPP is critical for identifying it as an impurity in the manufacturing of 2,3-DCPP-based drugs (e.g., Aripiprazole). The formation of 2,4-DCPP typically arises from regioisomeric contamination in the starting aniline material.
Synthesis Protocol: Cyclization of 2,4-Dichloroaniline
Reaction Type: Nucleophilic Substitution / Cyclization Precursors: 2,4-Dichloroaniline + Bis(2-chloroethyl)amine hydrochloride
-
Activation: 2,4-Dichloroaniline is dissolved in a high-boiling solvent (e.g., n-butanol or xylene).
-
Cyclization: Bis(2-chloroethyl)amine HCl is added with a base (K₂CO₃ or Na₂CO₃) to neutralize the HCl and drive the nucleophilic attack.
-
Reflux: The mixture is refluxed for 24–48 hours. The aniline nitrogen attacks the alkyl chloride carbons, closing the piperazine ring.
-
Workup: The mixture is basified (NaOH) to liberate the free base, extracted into DCM, and purified via vacuum distillation.
Pathway Visualization (DOT)
Figure 1: Synthetic pathway for 2,4-DCPP via cyclization, highlighting the origin of potential isomeric impurities.
Part 3: Analytical Methodologies (Protocols)
Differentiation between the 2,4- and 2,3-isomers is the primary analytical challenge. The 2,4-substitution pattern creates a distinct symmetry in the aromatic region of the NMR spectrum and alters the dipole moment, affecting HPLC retention.
Protocol A: HPLC-UV Differentiation
Objective: Separation of 2,4-DCPP from 2,3-DCPP and other phenylpiperazines.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5) + 0.1% Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 10% B (Isocratic)
-
2–15 min: 10% → 60% B (Linear Gradient)
-
15–20 min: 60% B (Wash)
-
-
Detection: UV @ 254 nm (aromatic ring absorption).
-
Retention Logic: 2,4-DCPP is slightly more lipophilic than 2,3-DCPP due to the para-chlorine reducing polarity compared to the ortho-meta crowding. Expect 2,4-DCPP to elute after 2,3-DCPP.
Protocol B: NMR Structural Confirmation
Objective: Unequivocal structural assignment.
-
Solvent: CDCl₃ or DMSO-d₆.
-
1H NMR Signatures (400 MHz):
-
Piperazine Ring: Two multiplets at ~3.0 ppm (4H) and ~3.1 ppm (4H).
-
Aromatic Region (Key Differentiator):
-
2,3-DCPP: Complex multiplet pattern due to lack of symmetry (ABC system).
-
2,4-DCPP:
-
H-3 (meta to N): Doublet (d, J ≈ 2.5 Hz) at ~7.4 ppm.
-
H-5 (meta to Cl): Doublet of doublets (dd, J ≈ 8.8, 2.5 Hz) at ~7.2 ppm.
-
H-6 (ortho to N): Doublet (d, J ≈ 8.8 Hz) at ~6.9 ppm.
-
Note: The coupling constant (J) and splitting pattern of the protons at positions 3, 5, and 6 clearly distinguish it from the 2,3-isomer.
-
-
-
Part 4: Biological Context & Receptor Affinity
While 2,3-DCPP is a known partial agonist at D2/D3 receptors, 2,4-DCPP exhibits a pharmacological profile more aligned with non-selective serotonin antagonism.
Receptor Binding Profile
-
5-HT2A / 5-HT2C: 2,4-DCPP acts as a ligand with moderate-to-high affinity. The para-chlorine substitution often enhances affinity for 5-HT transporters (SERT) compared to unsubstituted analogs.
-
Metabolic Role: Unlike mCPP (1-(3-chlorophenyl)piperazine), which is a major metabolite of Trazodone and Nefazodone, 2,4-DCPP is not a primary metabolite of these antidepressants. It is primarily encountered as:
-
A synthetic impurity in Cariprazine/Aripiprazole.
-
A potential minor metabolite of antifungals containing the 2,4-dichlorophenyl moiety (e.g., degradation of Itraconazole precursors), though this is a minor pathway compared to dioxolane ring scission.
-
Bioanalytical Detection in Urine (Forensic Relevance)
Because phenylpiperazines are often abused as "party pills" (e.g., BZP, mCPP), 2,4-DCPP may appear in forensic screens.
-
Extraction: Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (9:1) at pH 10.
-
GC-MS Fragment Ions:
-
Base Peak: m/z 230 (Molecular Ion).
-
Major Fragment: m/z 188 (Loss of propene/imine from piperazine ring).
-
Characteristic: m/z 145 (Dichlorophenyl cation).
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2737527, 1-(2,4-Dichlorophenyl)piperazine. Retrieved from [Link]
-
Kikura-Hanajiri, R., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. PubMed.[3] Retrieved from [Link]
-
Porter, N. A., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7. Toxicology and Applied Pharmacology. Retrieved from [Link]
- World Intellectual Property Organization (WIPO).Preparation method of 1-(2,3-dichlorophenyl) piperazine (Isomeric comparison). Patent CN102807536B.
-
de Oliveira, A. R., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and HPLC-DAD. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 3. PubChemLite - Piperazine, 1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenethyl)- (C20H24Cl2N2O2) [pubchemlite.lcsb.uni.lu]
